(3-(环己磺酰)氮杂杂环丁基)(4-甲基-1,2,3-噻二唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

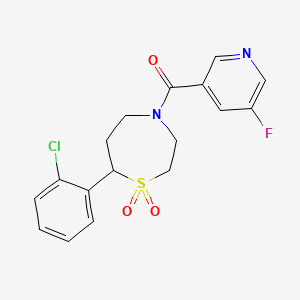

This compound is a chemical derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as having antioxidant activity . The compound has a molecular formula of C15H21NO3S2, an average mass of 327.462 Da, and a monoisotopic mass of 327.096283 Da .

Synthesis Analysis

The synthesis of similar compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis

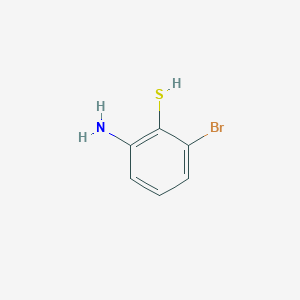

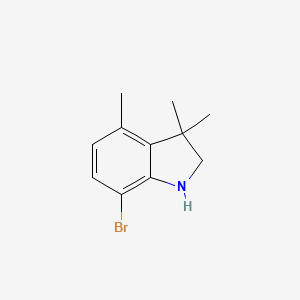

The molecular structure of this compound includes a cyclohexylsulfonyl group attached to an azetidin-1-yl group, and a 4-methyl-1,2,3-thiadiazol-5-yl group attached to a methanone group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . This is followed by the addition of a mixture of triethylamine and chloroacetylchloride with vigorous stirring .Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H21NO3S2, an average mass of 327.462 Da, and a monoisotopic mass of 327.096283 Da .科学研究应用

神经药理学研究

结构相似的化合物(3-(环己基磺酰基)氮杂环丁烷-1-基)(4-甲基-1,2,3-噻二唑-5-基)甲苯酮的一个重要应用是在神经药理学研究中。Gravius 等人 (2005) 的一项研究考察了新型、高度选择性的 mGlu 受体拮抗剂(与所讨论的化合物在结构上相关)对消极回避学习和恐惧增强惊吓范式中厌恶性学习的影响。这项研究提供了对 mGlu1 和 mGlu5 受体在负强化学习中的作用的见解,可能有助于理解大脑中的记忆和学习过程 (Gravius 等人,2005)。

法医毒理学

该化合物也在法医毒理学中具有相关性。例如,Saito 等人 (2013) 进行了一项涉及结构相关化合物的研究,分析了在犯罪现场发现的草药混合物。这项研究对于了解毒理学效应和类似化合物在人类组织中死后的分布至关重要。此类研究可以为法医调查提供有价值的信息,为毒理学和公共安全更广泛的领域做出贡献 (Saito 等人,2013)。

治疗应用

该化合物在治疗背景下也显示出潜力。Rubinstein 等人 (2001) 对利奈唑胺(一种具有结构相似性的恶唑烷酮类抗生素)进行的一项研究强调了其在治疗医院获得性肺炎方面的疗效、安全性和耐受性。这项研究的发现对于开发新的有效治疗细菌感染的方法至关重要,展示了相关化合物的潜在医学应用 (Rubinstein 等人,2001)。

属性

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S2/c1-9-12(20-15-14-9)13(17)16-7-11(8-16)21(18,19)10-5-3-2-4-6-10/h10-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSRBNPQVHCWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2830007.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2830009.png)

![4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2830016.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2830021.png)

![N-butan-2-yl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)